(1R,2R)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine
Overview
Description
(1R,2R)-N,N’-Dimethyl-N,N’-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and industry. Its unique structure, featuring two bulky 3,3-dimethylbutyl groups attached to a cyclohexane ring, makes it an interesting subject for research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N,N’-Dimethyl-N,N’-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-diamine, which is commercially available or can be synthesized from cyclohexanone via reductive amination.
Alkylation: The cyclohexane-1,2-diamine is then alkylated with 3,3-dimethylbutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This step introduces the bulky 3,3-dimethylbutyl groups.
Methylation: The final step involves the methylation of the nitrogen atoms using methyl iodide or dimethyl sulfate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N,N’-Dimethyl-N,N’-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where the dimethyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and other electrophiles.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
(1R,2R)-N,N’-Dimethyl-N,N’-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound is studied for its potential as a chiral auxiliary in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, particularly in the development of chiral drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R)-N,N’-Dimethyl-N,N’-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine involves its interaction with various molecular targets:
Molecular Targets: The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby influencing the reactivity and selectivity of the catalyst.
Pathways Involved: In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine: Another chiral diamine used in asymmetric synthesis.
(1R,2R)-(+)-1,2-Diphenylethylenediamine: A chiral diamine with applications in the synthesis of enantiomerically pure compounds.
(1R,2R)-(−)-1,2-Diaminocyclohexane: A simpler chiral diamine used in various chemical reactions.
Uniqueness
(1R,2R)-N,N’-Dimethyl-N,N’-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine is unique due to its bulky 3,3-dimethylbutyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and as a chiral ligand in catalysis.
Properties
IUPAC Name |
(1R,2R)-1-N,2-N-bis(3,3-dimethylbutyl)-1-N,2-N-dimethylcyclohexane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42N2/c1-19(2,3)13-15-21(7)17-11-9-10-12-18(17)22(8)16-14-20(4,5)6/h17-18H,9-16H2,1-8H3/t17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCWVKVNKNXOGZ-QZTJIDSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCN(C)C1CCCCC1N(C)CCC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CCN(C)[C@@H]1CCCC[C@H]1N(C)CCC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659819 | |
Record name | (1R,2R)-N~1~,N~2~-Bis(3,3-dimethylbutyl)-N~1~,N~2~-dimethylcyclohexane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
644958-86-1 | |
Record name | (1R,2R)-N~1~,N~2~-Bis(3,3-dimethylbutyl)-N~1~,N~2~-dimethylcyclohexane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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